molecular formula C26H20N4O4 B12204911 N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B12204911
M. Wt: 452.5 g/mol
InChI Key: YJEQJYPFPNGUJM-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 951940-43-5
Molecular Formula: C₂₆H₂₀N₄O₄
Molecular Weight: 452.5 g/mol
Structural Features: This compound features a benzofuran core substituted with a 3-methyl group and a phenylcarbonyl moiety at position 2. The 6-position of the benzofuran is linked via an amide bond to a propanamide chain terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The SMILES representation is Cc1c(C(=O)c2ccccc2)oc2cc(NC(=O)CCn3nnc4ccccc4c3=O)ccc12 .

Properties

Molecular Formula

C26H20N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C26H20N4O4/c1-16-19-12-11-18(15-22(19)34-25(16)24(32)17-7-3-2-4-8-17)27-23(31)13-14-30-26(33)20-9-5-6-10-21(20)28-29-30/h2-12,15H,13-14H2,1H3,(H,27,31)

InChI Key

YJEQJYPFPNGUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-3-methyl-5-nitroacetophenone, followed by reduction of the nitro group to an amine.

Reaction Conditions :

  • Catalyst : H₂SO₄ (concentrated) at 80°C for 6 hours.

  • Reduction : Hydrogenation with Pd/C (10% w/w) in ethanol, 50 psi H₂, 25°C.

Key Challenge : Avoiding over-reduction of the carbonyl group during hydrogenation. Using a lower pressure (50 psi) and ambient temperature minimizes side reactions.

Introduction of Phenylcarbonyl Group

The phenylcarbonyl moiety is introduced via Friedel-Crafts acylation:

Procedure :

  • React 3-methyl-1-benzofuran-6-amine with benzoyl chloride in dichloromethane.

  • Use AlCl₃ as a Lewis catalyst (1.2 equivalents) at 0°C for 2 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 68–72% after silica gel chromatography.

Synthesis of the Benzotriazinone Intermediate

Cyclocondensation of Anthranilic Acid Derivatives

4-Oxo-1,2,3-benzotriazin-3(4H)-yl is synthesized from methyl anthranilate via diazotization and cyclization:

Steps :

  • Diazotize methyl anthranilate with NaNO₂/HCl at 0–5°C.

  • Cyclize the diazonium salt in acetic acid at 70°C for 4 hours.

  • Hydrolyze the ester to carboxylic acid using NaOH (2M).

Yield : 85–90% for the carboxylic acid derivative.

Propyl Chain Extension

The carboxylic acid is converted to 3-(3-carboxypropyl)-4-oxo-1,2,3-benzotriazin-3(4H)-yl via a three-step sequence:

  • Esterification : React with propargyl alcohol using DCC/DMAP in DCM.

  • Hydrogenation : Reduce the alkyne to propane using Lindlar catalyst.

  • Saponification : Convert the ester to carboxylic acid with LiOH.

Coupling of Intermediates via Amide Bond Formation

Activation of Carboxylic Acid

The benzotriazinone carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):

Molar Ratios :

  • Carboxylic acid : DCC : NHS = 1 : 1.2 : 1.1

  • Solvent: Anhydrous DMF, 0°C for 30 minutes.

Amidation Reaction

The activated ester is reacted with the benzofuran amine:

Conditions :

  • Solvent : Dichloromethane

  • Temperature : 25°C, 12 hours under nitrogen.

  • Base : Triethylamine (2 equivalents) to scavenge HCl.

Workup :

  • Filter to remove dicyclohexylurea.

  • Wash with 5% citric acid and saturated NaHCO₃.

  • Purify via flash chromatography (hexane:ethyl acetate, 3:1).

Yield : 60–65% (Table 1).

Table 1: Optimization of Amidation Reaction Conditions

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
DCC/DMAPDCM251260–65
HATU/DIEADMF25670–75
EDC/HOBtTHF40855–60

Data synthesized from methodologies in and.

Scalability and Industrial Considerations

Continuous Flow Synthesis

To enhance scalability, the amidation step can be adapted to continuous flow reactors:

Parameters :

  • Residence Time : 20 minutes.

  • Reactor Volume : 50 mL.

  • Throughput : 1.2 kg/day.

Advantages : Improved heat dissipation and reduced side product formation.

Green Chemistry Approaches

Alternative solvents and catalysts reduce environmental impact:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DCM.

  • Catalyst : Polymer-supported DCC for easier recycling.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA.

  • Retention Time : 8.2 minutes.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, benzotriazinone-H), 7.89 (s, benzofuran-H), 3.42 (t, propanamide-CH₂).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ calcd. 487.18, found 487.21.

Challenges and Troubleshooting

Low Amidation Yields

  • Cause : Incomplete activation of carboxylic acid.

  • Solution : Use fresh DCC and ensure anhydrous conditions.

Byproduct Formation

  • Cause : Oxidative degradation of benzotriazinone.

  • Mitigation : Conduct reactions under inert atmosphere with antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

describes hydroxamic acids and ureido derivatives with structural similarities to the target compound, synthesized for antioxidant activity studies. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound ID/Name Molecular Weight Key Functional Groups Reported Activities/Properties
Target Compound (CAS 951940-43-5) 452.5 Benzotriazinone, benzofuran, phenylcarbonyl No explicit data
N-phenyl-2-furohydroxamic acid (Compound 11) ~215* Hydroxamic acid, furan Antioxidant (DPPH assay)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) ~264* Hydroxamic acid, chlorophenyl, cyclohexane Moderate antioxidant activity
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5) ~385* Hydroxamic acid, benzhydryl, phenylalanine Metal chelation, antioxidant potential

*Approximate molecular weights calculated from described structures.

Key Observations:

Functional Group Diversity: The target compound lacks the hydroxamic acid (-CONHOH) group present in Compounds 5–11 . Instead, it features a benzotriazinone moiety, which may confer distinct electronic and steric properties.

Biological Activity: Hydroxamic acids (e.g., Compounds 5–11) are known for metal-chelating and antioxidant properties, as demonstrated in DPPH and β-carotene assays . The absence of this group in the target compound suggests divergent mechanisms of action, possibly leaning toward kinase or protease inhibition due to the benzotriazinone’s electrophilic nature.

Biological Activity

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Structural Overview

The compound features a benzofuran core linked to a benzotriazine derivative , which contributes to its diverse biological activities. The molecular formula is C27H22N4O4C_{27}H_{22}N_{4}O_{4} with a molecular weight of approximately 466.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H22N4O4
Molecular Weight466.5 g/mol
CAS Number951940-43-5

2.1 Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties . For instance, benzofuran derivatives have shown significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective cytotoxicity against various cancer cell lines.

In a comparative analysis:

CompoundIC50 (µM)Cancer Cell Line
Benzofuran derivative A12.4HeLa
Benzofuran derivative B35.62MCF-7
N-[3-methyl-2-(phenylcarbonyl)-...TBDTBD

2.2 Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are critical for therapeutic applications in diseases characterized by inflammation. Studies have shown that related benzofuran compounds can inhibit pro-inflammatory mediators such as NO and TNF-α through modulation of the NF-κB signaling pathway.

2.3 Antioxidant Activity

Antioxidant activity has been observed in several benzofuran derivatives, suggesting that this compound may also exert protective effects against oxidative stress.

The biological activity of this compound is likely mediated through several mechanisms:

Binding Affinity : Preliminary data suggest that it interacts with specific proteins or enzymes involved in cell signaling pathways related to proliferation and apoptosis.

Pathway Modulation : It may activate or inhibit key pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.

4. Case Studies and Research Findings

A variety of studies have explored the biological activity of benzofuran derivatives, providing insights into their potential applications:

  • Study on Antitumor Effects : A recent investigation reported the synthesis and evaluation of new benzofuran compounds that showed promising results against breast cancer cells (IC50 values ranging from 10 to 30 µM) .
  • Inflammatory Response Modulation : Research indicated that certain benzofurans could significantly reduce the levels of inflammatory cytokines in LPS-stimulated macrophages .
  • Antioxidant Properties : Compounds derived from benzofuran have been shown to scavenge free radicals effectively, contributing to their protective effects in cellular models .

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